2-Chloro-5-methoxy-4-(2-pyridylamino)aniline
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Overview
Description
2-Chloro-5-methoxy-4-(2-pyridylamino)aniline is a chemical compound with the molecular formula C12H12ClN3O. It is known for its unique structure, which includes a chloro group, a methoxy group, and a pyridylamino group attached to an aniline ring. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-Chloro-5-methoxy-4-(2-pyridylamino)aniline typically involves multiple steps. One common synthetic route includes the following steps:
Nitration: The starting material, 2-chloro-5-methoxyaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Coupling Reaction: The resulting amine is coupled with 2-chloropyridine under basic conditions to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-Chloro-5-methoxy-4-(2-pyridylamino)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
2-Chloro-5-methoxy-4-(2-pyridylamino)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methoxy-4-(2-pyridylamino)aniline involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
2-Chloro-5-methoxy-4-(2-pyridylamino)aniline can be compared with other similar compounds such as:
2-Chloro-5-methoxyaniline: Lacks the pyridylamino group, resulting in different chemical and biological properties.
4-(2-Pyridylamino)aniline: Lacks the chloro and methoxy groups, leading to variations in reactivity and applications.
2-Chloro-4-(2-pyridylamino)aniline:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and makes it valuable for various research and industrial applications.
Properties
CAS No. |
85896-07-7 |
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Molecular Formula |
C12H12ClN3O |
Molecular Weight |
249.69 g/mol |
IUPAC Name |
2-chloro-5-methoxy-4-N-pyridin-2-ylbenzene-1,4-diamine |
InChI |
InChI=1S/C12H12ClN3O/c1-17-11-7-9(14)8(13)6-10(11)16-12-4-2-3-5-15-12/h2-7H,14H2,1H3,(H,15,16) |
InChI Key |
YTXHHNWAQVDITA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)Cl)NC2=CC=CC=N2 |
Origin of Product |
United States |
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